molecular formula C17H23NO3 B8090430 tert-Butyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate

tert-Butyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate

Cat. No.: B8090430
M. Wt: 289.4 g/mol
InChI Key: QRIVDGDICDLVQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 3H-spiro[isobenzofuran-1,4’-piperidine]-1’-carboxylate is a spirocyclic compound that features a unique structural motif combining an isobenzofuran and a piperidine ring

Mechanism of Action

The compound exerts its effects primarily through interaction with sigma receptors. Sigma-2 receptors, in particular, are involved in various cellular processes, including cell proliferation and survival. The fluorescent ligands derived from this compound demonstrate specificity for sigma-2 receptors, enabling detailed studies of receptor function and potential therapeutic applications .

Comparison with Similar Compounds

Similar compounds include other spirocyclic structures such as spiro[benzo[g]indole-2,1′-isobenzofuran]-3,3′,4,5(1H)-tetraones and spiro[benzo[f]pyrrolo[2,3-h]quinoxaline-2,1′-isobenzofuran]-3,3′(1H)-diones . These compounds share the spirocyclic motif but differ in their specific ring structures and functional groups. The uniqueness of tert-butyl 3H-spiro[isobenzofuran-1,4’-piperidine]-1’-carboxylate lies in its combination of isobenzofuran and piperidine rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl spiro[1H-2-benzofuran-3,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-16(2,3)21-15(19)18-10-8-17(9-11-18)14-7-5-4-6-13(14)12-20-17/h4-7H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRIVDGDICDLVQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C3=CC=CC=C3CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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